![molecular formula C20H16N4O2 B12613495 N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide CAS No. 919280-32-3](/img/structure/B12613495.png)
N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrrolopyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group is attached to the pyrrolopyrimidine core through nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the benzamide moiety to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield corresponding alcohols or ketones, while reduction of the benzamide moiety can yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain kinases and enzymes, leading to the disruption of key cellular pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
N-(3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)benzamide is unique compared to other pyrrolopyrimidine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
Pyrido[2,3-d]pyrimidine Derivatives:
Properties
CAS No. |
919280-32-3 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-8-15(12-16)23-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
InChI Key |
FGMPNGRIDAWFLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



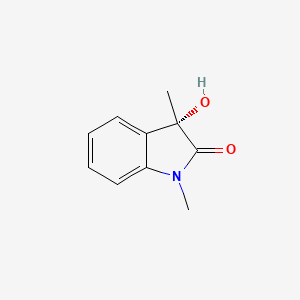
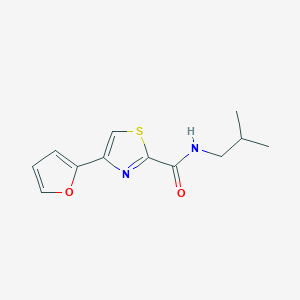
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
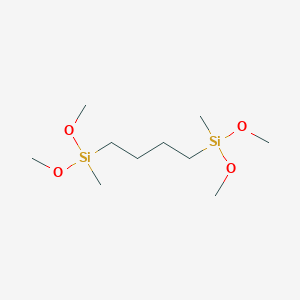
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
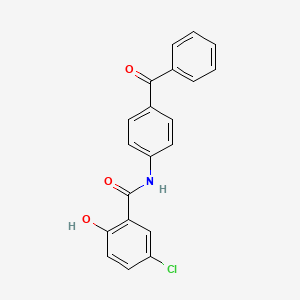
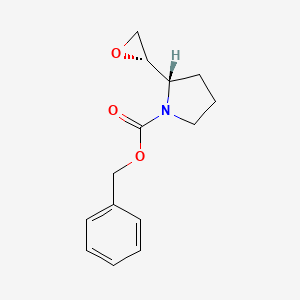
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)

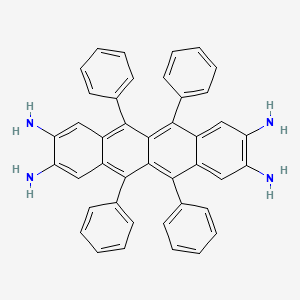
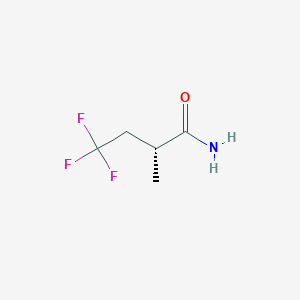
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
